molecular formula C15H20N6O2 B2507763 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine CAS No. 1903433-75-9

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine

Cat. No.: B2507763
CAS No.: 1903433-75-9
M. Wt: 316.365
InChI Key: XOWCVFJDQGDHQC-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine is a compound belonging to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyrazine core and a piperazine ring, makes it a promising candidate for various pharmacological studies.

Preparation Methods

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include triethylamine, dichloromethane, and isocyanates . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine can be compared with other triazolo-pyrazine derivatives, such as:

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h3-4,12H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWCVFJDQGDHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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